molecular formula C17H14ClN3O2 B2899989 N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide CAS No. 923492-96-0

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide

Cat. No.: B2899989
CAS No.: 923492-96-0
M. Wt: 327.77
InChI Key: DOCUDRHCIFNOGJ-UHFFFAOYSA-N
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Description

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide, also known as OXA-23 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential to combat antibiotic resistance. Antibiotic resistance is a global health crisis that threatens the effectiveness of antibiotics in treating bacterial infections. The emergence of antibiotic-resistant bacteria has led to an urgent need for the development of new antibiotics and alternative treatments. OXA-23 inhibitor is a promising candidate for addressing this issue.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide inhibitor is its specificity for the this compound enzyme. This makes it a highly targeted therapy for carbapenem-resistant bacterial infections. In addition, this compound inhibitor has been shown to have a low toxicity profile and minimal side effects, making it a safe and effective treatment option. However, one of the limitations of this compound inhibitor is that it is only effective against bacteria that produce the this compound enzyme. It is not effective against other types of antibiotic-resistant bacteria.

Future Directions

There are several future directions for research on N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide inhibitor. One area of research is the development of new and more potent inhibitors of the this compound enzyme. Another area of research is the investigation of the synergistic effects of this compound inhibitor with other antibiotics. In addition, further research is needed to determine the effectiveness of this compound inhibitor in clinical trials and its potential for use in clinical practice. Overall, this compound inhibitor shows great promise as a targeted therapy for carbapenem-resistant bacterial infections, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide involves the reaction of 2-chlorobenzoic acid with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then reacted with p-tolylacetic acid and phosphorus oxychloride to produce N-(2-chlorophenyl)-2-(p-tolyl)acetamide. The final step involves the reaction of N-(2-chlorophenyl)-2-(p-tolyl)acetamide with sodium azide and copper (I) iodide to form this compound.

Scientific Research Applications

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide inhibitor has been extensively studied in scientific research for its potential to combat antibiotic resistance. It works by inhibiting the activity of the this compound enzyme, which is responsible for the breakdown of carbapenem antibiotics. Carbapenems are a class of antibiotics that are often used as a last resort for treating bacterial infections. The emergence of carbapenem-resistant bacteria has led to a significant increase in mortality rates among infected patients. This compound inhibitor has been shown to effectively inhibit the activity of the this compound enzyme, thus restoring the effectiveness of carbapenem antibiotics.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-11-6-8-12(9-7-11)10-15(22)19-17-21-20-16(23-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCUDRHCIFNOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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